molecular formula C8H4Cl3NO B6350946 4-Trichloromethylphenyl isocyanate, 90% CAS No. 709-66-0

4-Trichloromethylphenyl isocyanate, 90%

Cat. No. B6350946
CAS RN: 709-66-0
M. Wt: 236.5 g/mol
InChI Key: OETSPPVLTPINEC-UHFFFAOYSA-N
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Description

4-Trichloromethylphenyl isocyanate, 90% (4-TCMPI-90) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive substance, and is often used in the synthesis of other compounds, as well as in biochemical and physiological studies. 4-TCMPI-90 is a versatile compound that has a wide range of uses, and has been used in a variety of scientific studies. In

Scientific Research Applications

4-Trichloromethylphenyl isocyanate, 90% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as polyurethanes, which are used in a variety of industrial applications. 4-Trichloromethylphenyl isocyanate, 90% has also been used in biochemical and physiological studies, such as studies of enzymes and proteins. 4-Trichloromethylphenyl isocyanate, 90% has also been used in studies of the metabolism of drugs, as well as in studies of the pharmacokinetics of drugs.

Mechanism of Action

The mechanism of action of 4-Trichloromethylphenyl isocyanate, 90% is not fully understood. However, it is believed that 4-Trichloromethylphenyl isocyanate, 90% acts as a nucleophile, which means that it reacts with other molecules in order to form new compounds. 4-Trichloromethylphenyl isocyanate, 90% also acts as an oxidizing agent, which means that it can be used to oxidize other molecules. Additionally, 4-Trichloromethylphenyl isocyanate, 90% is believed to act as an inhibitor of some enzymes, which means that it can be used to inhibit certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Trichloromethylphenyl isocyanate, 90% have been studied in a variety of scientific studies. It has been found that 4-Trichloromethylphenyl isocyanate, 90% is able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 4-Trichloromethylphenyl isocyanate, 90% has been found to have an effect on the metabolism of drugs, as well as on the pharmacokinetics of drugs.

Advantages and Limitations for Lab Experiments

The use of 4-Trichloromethylphenyl isocyanate, 90% in laboratory experiments has several advantages. 4-Trichloromethylphenyl isocyanate, 90% is a highly reactive compound, which means that it can be used in a variety of reactions. Additionally, 4-Trichloromethylphenyl isocyanate, 90% is relatively inexpensive and is readily available. However, there are some limitations to the use of 4-Trichloromethylphenyl isocyanate, 90% in laboratory experiments. 4-Trichloromethylphenyl isocyanate, 90% is a highly reactive compound, and must be handled with care in order to avoid accidents. Additionally, 4-Trichloromethylphenyl isocyanate, 90% is a volatile compound, and must be stored in a sealed container in order to prevent it from evaporating.

Future Directions

There are several potential future directions for the use of 4-Trichloromethylphenyl isocyanate, 90%. One potential direction is the development of new compounds that can be synthesized using 4-Trichloromethylphenyl isocyanate, 90%. Additionally, 4-Trichloromethylphenyl isocyanate, 90% could be used in the development of new drugs, as well as in the development of new drug delivery systems. Additionally, 4-Trichloromethylphenyl isocyanate, 90% could be used in the development of new biochemical and physiological studies, as well as in the development of new methods for the analysis and characterization of compounds. Finally, 4-Trichloromethylphenyl isocyanate, 90% could be used in the development of new methods for the synthesis of other compounds.

Synthesis Methods

4-Trichloromethylphenyl isocyanate, 90% is typically synthesized through a nucleophilic substitution reaction. This reaction involves the substitution of a nucleophile, such as an amine or alcohol, with a halogen atom, such as chlorine or bromine. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction can be catalyzed by a variety of compounds, such as a base or a Lewis acid. The reaction yields 4-Trichloromethylphenyl isocyanate, 90% in a high yield, typically greater than 90%.

properties

IUPAC Name

1-isocyanato-4-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETSPPVLTPINEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278062
Record name 1-Isocyanato-4-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

709-66-0
Record name 1-Isocyanato-4-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isocyanato-4-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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